molecular formula C11H14Cl2N2O3 B10759265 alpha-N-Dichloroacetyl-P-aminophenylserinol CAS No. 7411-64-5

alpha-N-Dichloroacetyl-P-aminophenylserinol

Cat. No.: B10759265
CAS No.: 7411-64-5
M. Wt: 293.14 g/mol
InChI Key: BFLNGKUCFYKCFZ-RKDXNWHRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-N-Dichloroacetyl-P-aminophenylserinol is synthesized through the formal condensation of the amino group of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol with the carboxy group of dichloroacetic acid . The reaction typically involves the use of dichloroacetic acid as a reagent under controlled conditions to ensure the formation of the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis likely involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-N-Dichloroacetyl-P-aminophenylserinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Alpha-N-Dichloroacetyl-P-aminophenylserinol has several scientific research applications, including:

Mechanism of Action

Alpha-N-Dichloroacetyl-P-aminophenylserinol exerts its effects through its role as an intermediate in the biosynthesis of chloramphenicol . The compound interacts with specific enzymes in the biosynthetic pathway, facilitating the formation of the active antibiotic. The molecular targets and pathways involved include the enzymes responsible for the condensation and subsequent reactions leading to chloramphenicol production.

Comparison with Similar Compounds

Similar Compounds

    Chloramphenicol: The final product in the biosynthesis pathway involving alpha-N-Dichloroacetyl-P-aminophenylserinol.

    Dichloroacetic Acid: A reagent used in the synthesis of this compound.

    (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol: The starting material for the synthesis of this compound.

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of chloramphenicol . Its structure and reactivity are tailored to facilitate the formation of this important antibiotic, distinguishing it from other similar compounds.

Properties

CAS No.

7411-64-5

Molecular Formula

C11H14Cl2N2O3

Molecular Weight

293.14 g/mol

IUPAC Name

N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)/t8-,9-/m1/s1

InChI Key

BFLNGKUCFYKCFZ-RKDXNWHRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N

Origin of Product

United States

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